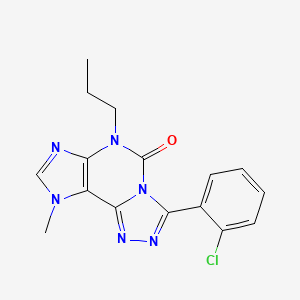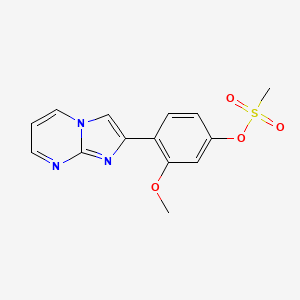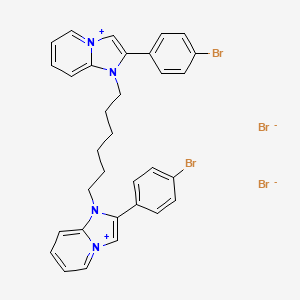![molecular formula C40H38N8O15 B12772849 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96765-59-2](/img/structure/B12772849.png)
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of a piperidine derivative and a nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the phenyl and dibenzylamino groups. The final step involves the addition of the carbaldehyde group. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dibenzylamino)ethyl]cyclopropanol
- 1-[2-(dibenzylamino)ethyl]-5-isopropyl-4-methyl-6-(2-nitrophenyl)-2-(trifluoromethyl)-1,5(6H)-pyrimidinedicarboxylate
Uniqueness
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is unique due to its combination of a piperidine ring with a phenyl group and a nitrophenol moiety
Properties
CAS No. |
96765-59-2 |
|---|---|
Molecular Formula |
C40H38N8O15 |
Molecular Weight |
870.8 g/mol |
IUPAC Name |
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C28H32N2O.2C6H3N3O7/c31-24-28(27-14-8-3-9-15-27)16-18-29(19-17-28)20-21-30(22-25-10-4-1-5-11-25)23-26-12-6-2-7-13-26;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-15,24H,16-23H2;2*1-2,10H |
InChI Key |
CSLRKKXNELWWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)









